CH5447240

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

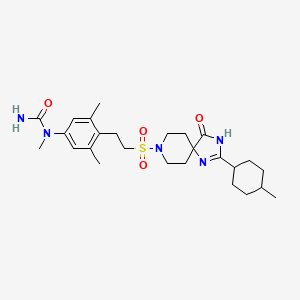

Formule moléculaire |

C26H39N5O4S |

|---|---|

Poids moléculaire |

517.7 g/mol |

Nom IUPAC |

1-[3,5-dimethyl-4-[2-[[2-(4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl]ethyl]phenyl]-1-methylurea |

InChI |

InChI=1S/C26H39N5O4S/c1-17-5-7-20(8-6-17)23-28-24(32)26(29-23)10-12-31(13-11-26)36(34,35)14-9-22-18(2)15-21(16-19(22)3)30(4)25(27)33/h15-17,20H,5-14H2,1-4H3,(H2,27,33)(H,28,29,32) |

Clé InChI |

PNTBFOBXKXSPLI-UHFFFAOYSA-N |

SMILES canonique |

CC1CCC(CC1)C2=NC3(CCN(CC3)S(=O)(=O)CCC4=C(C=C(C=C4C)N(C)C(=O)N)C)C(=O)N2 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the hPTHR1 Agonist Activity of CH5447240

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, potent, and orally available small-molecule agonist of the human parathyroid hormone 1 receptor (hPTHR1).[1][2][3][4] As a non-peptide mimetic of parathyroid hormone (PTH), this compound holds significant therapeutic potential for conditions such as hypoparathyroidism, a disorder characterized by insufficient PTH production and subsequent hypocalcemia. This technical guide provides a comprehensive overview of the publicly available data on the hPTHR1 agonist activity of this compound, including its in vitro and in vivo pharmacology, and detailed experimental methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 | 12 µM | Not Specified | cAMP Accumulation | [2] |

| EC20 | 3.0 µM | Not Specified | cAMP Accumulation | [2] |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value | Method/Model | Reference |

| Solubility | High | Fasted State Simulated Intestinal Fluid | [2] |

| Metabolic Stability | Good | Human Liver Microsomes | [2] |

| Oral Bioavailability | 55% | Hypocalcemic Rat Model | [2] |

Experimental Protocols

The following sections detail the likely experimental methodologies used to characterize the hPTHR1 agonist activity of this compound, based on the primary literature and established assay principles.

In Vitro hPTHR1 Agonist Activity: cAMP Accumulation Assay

This assay determines the potency of this compound in activating the hPTHR1 and inducing downstream signaling through the Gs/cAMP pathway.

1. Cell Culture and Transfection:

-

A suitable host cell line, such as HEK293 or CHO cells, is stably or transiently transfected with a plasmid encoding the human PTHR1.

-

Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics until they reach a suitable confluency for the assay.

2. Assay Procedure:

-

Cells are seeded into 96- or 384-well plates and incubated overnight.

-

The culture medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor, such as IBMX, to prevent the degradation of cAMP.

-

This compound is serially diluted to various concentrations and added to the cells.

-

The cells are incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor activation and cAMP production.

3. cAMP Detection:

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

The signal generated is inversely proportional to the amount of cAMP produced by the cells.

4. Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration of cAMP in the cell lysates is determined by interpolating from the standard curve.

-

The dose-response curve for this compound is plotted, and the EC50 and EC20 values are calculated using non-linear regression analysis.

In Vivo Efficacy: Hypocalcemic Rat Model

This in vivo model assesses the ability of orally administered this compound to restore normal serum calcium levels in a state of hypocalcemia, mimicking hypoparathyroidism.[2]

1. Animal Model:

-

Adult male Sprague-Dawley rats undergo thyroparathyroidectomy (TPTX) to induce hypocalcemia.

-

Post-surgery, the animals are monitored to confirm a stable, low level of serum calcium.

2. Drug Administration:

-

This compound is formulated in a suitable vehicle for oral administration (e.g., a solution or suspension).

-

A single dose of this compound is administered to the TPTX rats via oral gavage. A vehicle control group and a positive control group (e.g., subcutaneous PTH(1-34)) are included.[2]

3. Blood Sampling and Analysis:

-

Blood samples are collected from the rats at various time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

-

Serum is separated from the blood samples.

-

The concentration of calcium in the serum is measured using a colorimetric assay or an automated clinical chemistry analyzer.

4. Pharmacokinetic Analysis:

-

In a parallel study with healthy animals, blood samples are collected at the same time points after oral administration of this compound to determine its plasma concentration.

-

The oral bioavailability is calculated by comparing the area under the curve (AUC) of the plasma concentration-time profile after oral administration to that after intravenous administration.

5. Data Analysis:

-

The change in serum calcium levels over time is plotted for each treatment group.

-

The magnitude and duration of the calcemic response to this compound are evaluated and compared to the control groups.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways activated by hPTHR1 agonists and the experimental workflow for the in vivo studies.

Caption: hPTHR1 Signaling Pathways.

Caption: In Vivo Experimental Workflow.

Conclusion

This compound is a promising preclinical candidate for the treatment of hypoparathyroidism. Its potent hPTHR1 agonist activity, favorable physicochemical properties, and oral bioavailability in an animal model of the disease highlight its potential as a convenient and effective therapeutic agent. Further studies are warranted to fully elucidate its pharmacological profile, including its binding affinity to hPTHR1 and its activity on the Gq/PLC signaling pathway, and to assess its long-term safety and efficacy in clinical settings.

References

CH5447240: A Preclinical Investigation of a Novel Oral PTHR1 Agonist for Hypoparathyroidism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available preclinical data on CH5447240, a novel, orally bioavailable small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1). Developed as a potential treatment for hypoparathyroidism, this compound served as a lead compound for the clinical candidate PCO371. This document summarizes key in vitro and in vivo findings, details relevant experimental methodologies, and visualizes the pertinent biological pathways.

Core Compound Characteristics

This compound was identified through the derivatization of a high-throughput screening hit.[1] It is a phenethyl sulfonamide derivative that demonstrated potent agonistic activity at the hPTHR1.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its successor compound, PCO371.

Table 1: In Vitro Activity of this compound [1][2]

| Parameter | Value | Description |

| EC50 (hPTHR1) | 12 nM | Half maximal effective concentration for hPTHR1 activation. |

| EC20 (hPTHR1) | 3.0 nM | 20% effective concentration for hPTHR1 activation. |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound [1]

| Parameter | Value/Observation | Description |

| Solubility | High solubility in fasted state simulated intestinal fluid. | Indicates good potential for oral absorption. |

| Metabolic Stability | Good stability in human liver microsomes. | Suggests a lower likelihood of rapid first-pass metabolism. |

| Oral Bioavailability (Rats) | 55% | Percentage of the orally administered dose that reaches systemic circulation. |

Table 3: In Vivo Efficacy of this compound in a Rat Model of Hypocalcemia [1]

| Animal Model | Effect of this compound | Significance |

| Thyroparathyroidectomized (TPTX) Rats | Significantly elevated serum calcium levels. | Demonstrates in vivo activity in a disease-relevant model. |

Table 4: Pharmacokinetic Profile of PCO371 in Rats [3]

| Dose (Oral) | Cmax | Tmax | T1/2 | Oral Bioavailability |

| 2 mg/kg | Dose-dependent increase | 1 - 1.5 h | 1.5 - 1.7 h | 34% |

Signaling Pathway

This compound acts as an agonist at the human parathyroid hormone receptor 1 (hPTHR1), a Class B G-protein coupled receptor (GPCR). Upon binding, it is expected to activate downstream signaling cascades that regulate calcium and phosphate homeostasis. The primary signaling pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

Experimental Protocols

While detailed, step-by-step protocols for the experiments involving this compound are not publicly available, the following sections outline the general methodologies based on standard practices and the information provided in the primary research article.[1]

In Vitro hPTHR1 Agonist Assay (cAMP Measurement)

This assay is designed to determine the potency of a compound in activating the hPTHR1.

Principle: The activation of hPTHR1 by an agonist leads to the production of intracellular cyclic AMP (cAMP). The amount of cAMP produced is proportional to the degree of receptor activation and can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

General Protocol:

-

Cell Culture: Cells stably expressing the human PTHR1 (e.g., HEK293 or CHO cells) are cultured in appropriate media and conditions.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.

-

Cell Stimulation: The cultured cells are treated with the different concentrations of this compound for a defined period.

-

Cell Lysis: The cells are lysed to release the intracellular cAMP.

-

cAMP Detection: The concentration of cAMP in the cell lysates is measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA).

-

Data Analysis: The cAMP levels are plotted against the compound concentrations, and the EC50 and EC20 values are calculated using a suitable pharmacological software.

In Vivo Hypocalcemia Model in Thyroparathyroidectomized (TPTX) Rats

This animal model is used to evaluate the in vivo efficacy of compounds intended to treat hypoparathyroidism.

Principle: Surgical removal of the thyroid and parathyroid glands (thyroparathyroidectomy) in rats leads to a state of hypocalcemia due to the lack of endogenous parathyroid hormone. This model allows for the assessment of a compound's ability to restore and maintain normal serum calcium levels.

General Protocol:

-

Animal Model: Male Sprague-Dawley rats undergo thyroparathyroidectomy.

-

Post-operative Recovery: Animals are allowed to recover from surgery and their hypocalcemic state is confirmed.

-

Compound Administration: this compound is formulated in a suitable vehicle and administered orally to the TPTX rats. A control group receives the vehicle only.

-

Blood Sampling: Blood samples are collected at various time points after compound administration.

-

Serum Calcium Measurement: Serum is separated from the blood samples, and the concentration of calcium is determined using a clinical chemistry analyzer.

-

Data Analysis: Serum calcium levels in the treated group are compared to the control group to assess the effect of this compound.

Lead Optimization and Clinical Development of PCO371

This compound was identified as a promising lead compound but was found to be converted to a reactive metabolite in a human liver microsome assay.[4] This led to further optimization efforts to enhance the drug's properties and reduce the formation of reactive metabolites, resulting in the identification of PCO371.[4]

PCO371, a potent, selective, and orally active PTHR1 agonist, was advanced into clinical development for the treatment of hypoparathyroidism.[4] A Phase 1 clinical trial (NCT04209179) was initiated to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of PCO371 in patients with hypoparathyroidism.[5] However, this trial was subsequently terminated.[6] The specific reasons for the termination and the results of the study have not been publicly disclosed.

Conclusion

This compound was a significant preclinical candidate that demonstrated the feasibility of developing a potent and orally bioavailable small-molecule agonist for the hPTHR1 for the potential treatment of hypoparathyroidism. While it did not advance to clinical trials itself, the learnings from its development led to the creation of the clinical candidate PCO371. The preclinical data for this compound, particularly its in vitro potency and in vivo efficacy in a relevant animal model, underscore the potential of this chemical scaffold for targeting the hPTHR1. Further research in this area may lead to the development of new and improved oral therapies for hypoparathyroidism.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Immunomart [immunomart.com]

- 3. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Challenges in the management of chronic hypoparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

The Discovery and Development of Alectinib (CH5447240): A Technical Guide

Alectinib, sold under the brand name Alecensa, is a second-generation, highly selective, and potent oral inhibitor of anaplastic lymphoma kinase (ALK) developed by Chugai Pharmaceutical Co., part of the Hoffmann-La Roche group.[1] It is a cornerstone in the treatment of non-small cell lung cancer (NSCLC) that is positive for ALK gene rearrangements.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development, and resistance mechanisms associated with alectinib.

Discovery and Synthesis

The development of alectinib was driven by the need to overcome resistance to the first-generation ALK inhibitor, crizotinib, and to improve efficacy against central nervous system (CNS) metastases. The chemical structure of alectinib is 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile.[1]

Several synthetic routes for alectinib have been developed. One common approach involves a multi-step process starting from readily available materials. Key steps often include Suzuki-Miyaura cross-coupling and reductive cyclization to construct the complex tetracyclic core of the molecule.[3][4] Another reported method utilizes a Fischer indolization to build the indole-fused core.[5] The goal of these synthetic strategies is to achieve a high-yield, scalable, and environmentally friendly manufacturing process suitable for commercial production.[5][6]

Mechanism of Action

Alectinib is a tyrosine kinase inhibitor (TKI) that potently and selectively targets the ALK receptor tyrosine kinase.[1][7][8][9] In ALK-positive NSCLC, a chromosomal rearrangement leads to the creation of a fusion gene (most commonly EML4-ALK), which results in the constitutive activation of the ALK kinase domain.[2][10][11] This aberrant signaling drives uncontrolled cell proliferation and survival.

Alectinib functions by binding to the ATP-binding pocket of the ALK fusion protein, thereby inhibiting its kinase activity.[2] This blockade prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling cascades, including the STAT3 and PI3K/AKT/mTOR pathways.[1][8][12] The inhibition of these critical pathways ultimately leads to a reduction in tumor cell viability and the induction of apoptosis (programmed cell death).[1][2][8] Alectinib and its major active metabolite, M4, exhibit similar potent activity against wild-type ALK and various mutant forms of the ALK enzyme that confer resistance to crizotinib.[1][8]

Pharmacokinetics

The pharmacokinetic profile of alectinib and its active metabolite M4 has been well-characterized in both healthy subjects and patients with ALK-positive NSCLC.[13]

| Parameter | Value | Reference |

| Bioavailability | 37% (under fed conditions) | [1] |

| Time to Cmax (Tmax) | 4 to 6 hours | [1][14] |

| Plasma Protein Binding | >99% (Alectinib and M4) | [1] |

| Metabolism | Primarily by CYP3A4 to active metabolite M4 | [1][9][14] |

| Elimination Half-life | Alectinib: ~32.5-33 hours; M4: ~30.7-31 hours | [1] |

| Excretion | 98% in feces (84% as unchanged alectinib, 6% as M4) | [1] |

| Steady-State Cmax (600 mg BID) | Alectinib: 665 ng/mL; M4: 246 ng/mL | [13] |

Preclinical and Clinical Efficacy

Alectinib demonstrated potent antitumor activity in preclinical models and has shown superior efficacy compared to crizotinib in clinical trials. A key feature is its excellent penetration of the blood-brain barrier, leading to significant activity against CNS metastases.[9]

Preclinical Data

In preclinical studies, alectinib showed potent inhibitory activity against the ALK kinase domain and was active in cellular and xenograft models harboring ALK fusions, including those with mutations conferring resistance to crizotinib, such as the L1196M gatekeeper mutation.[15]

| Study Type | Model | Key Findings | Reference |

| In Vitro Kinase Assay | Wild-type and mutant ALK | Potent inhibition of ALK (Ki = 0.83 nmol/L for WT, 1.56 nmol/L for L1196M) | [15] |

| Cell-based Assays | NSCLC cell lines (H2228) | Potent anti-proliferative and pro-apoptotic effects | [15] |

| In Vivo Xenograft | H2228 NSCLC model | Substantial and sustained tumor regression at 20 or 60 mg/kg doses | [15] |

| CNS Penetration | Animal models | High CNS-to-plasma ratios, leading to intracranial activity | [16] |

Clinical Trial Efficacy

Alectinib's approval was supported by data from several pivotal clinical trials demonstrating its robust systemic and CNS efficacy. The global phase III ALEX trial established alectinib as a preferred first-line treatment for ALK-positive NSCLC.[17][18][19]

Table 4.2.1: Efficacy Results from the ALEX Trial (First-Line Treatment)

| Endpoint | Alectinib (600 mg BID) | Crizotinib (250 mg BID) | Hazard Ratio (95% CI) | Reference |

| Median PFS (Investigator) | 34.8 months | 10.9 months | 0.43 (0.32–0.58) | [19] |

| 12-month Event-Free Survival | 68.4% | 48.7% | N/A | [17] |

| Median OS | Not Reached | 57.4 months | 0.67 (0.46–0.98) | [19] |

| 5-year OS Rate | 62.5% | 45.5% | N/A | [19] |

| CNS Progression (Cumulative Incidence) | 12% | 45% | 0.16 (0.10-0.25) | N/A |

Table 4.2.2: Efficacy in Crizotinib-Resistant Patients (Phase II Studies)

| Study | Endpoint | Result (Alectinib 600 mg BID) | Reference |

| NP28673 | ORR (Overall) | 50% (95% CI, 41–59) | [15] |

| Median PFS | 8.9 months (95% CI, 5.6–11.3) | [15] | |

| CNS ORR (measurable disease) | 57% | [16] | |

| NP28761 | ORR (Overall) | 52.2% | N/A |

| Median PFS | 8.1 months | N/A | |

| CNS ORR (measurable disease) | 75% | [16][15] |

Safety and Tolerability

Alectinib has a well-characterized and manageable safety profile, which is generally considered favorable compared to other ALK inhibitors.[18][20][21] The most common adverse events are typically low-grade and can often be managed with dose modifications.[18][20]

Table 5.1: Common Adverse Events (AEs) in the ALEX Trial (All Grades)

| Adverse Event | Alectinib (%) | Crizotinib (%) | Reference |

| Constipation | 36.8 | N/A | [20] |

| Anemia | 26.3 | N/A | [20] |

| Fatigue | 22.4 | N/A | [20] |

| Increased Blood Bilirubin | 21.7 | N/A | [20] |

| Myalgia | 31 | N/A | [22] |

| Edema | 30 | N/A | [15] |

Key Warnings and Precautions:

-

Hepatotoxicity: Severe liver injury can occur. Liver function should be monitored regularly.[7]

-

Renal Impairment: Renal impairment, including Grade ≥3 events, has been reported.[22]

-

Myalgia and CPK Elevation: Severe muscle pain and creatine phosphokinase (CPK) elevation are known side effects.[22]

-

Interstitial Lung Disease (ILD)/Pneumonitis: This serious adverse reaction can occur and requires immediate medical attention.

-

Bradycardia: Slowing of the heart rate can occur; heart rate and blood pressure should be monitored.

Mechanisms of Acquired Resistance

Despite the impressive activity of alectinib, acquired resistance eventually develops in most patients.[23] Resistance mechanisms are broadly categorized as ALK-dependent or ALK-independent.

ALK-Dependent Resistance

This involves the re-activation of the ALK signaling pathway, primarily through the acquisition of secondary mutations within the ALK kinase domain. The most common resistance mutation to second-generation ALK inhibitors, including alectinib, is the G1202R solvent front mutation.[24][25][26] Other less frequent mutations include I1171T/S and V1180L.[24][25]

ALK-Independent Resistance

This occurs through the activation of alternative "bypass" signaling pathways that allow cancer cells to survive and proliferate despite continued ALK inhibition. These mechanisms include the activation of other receptor tyrosine kinases such as EGFR, MET, and HER3, or signaling through the KRAS pathway.[23][25][27] In some cases, the tumor may undergo a phenotypic transformation, for example, to small-cell lung cancer.[24]

Experimental Protocols

The development of alectinib involved a series of standardized preclinical and clinical assays to determine its efficacy, safety, and mechanism of action.

ALK Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of alectinib against the ALK enzyme.

-

Methodology:

-

Recombinant ALK kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

Serial dilutions of alectinib are added to the reaction wells.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified, often using a luminescence-based assay (e.g., ADP-Glo) or immuno-detection (e.g., ELISA).

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability/Proliferation Assay

-

Objective: To measure the anti-proliferative effect of alectinib on ALK-positive cancer cells.

-

Methodology:

-

ALK-positive NSCLC cells (e.g., H3122, NCI-H2228) are seeded in 96-well plates.

-

After allowing cells to adhere, they are treated with a range of alectinib concentrations for a specified period (typically 72 hours).

-

Cell viability is assessed using reagents like MTT, which measures metabolic activity, or CellTiter-Glo, which measures intracellular ATP levels.

-

Absorbance or luminescence is read using a plate reader.

-

Results are used to generate dose-response curves and calculate GI50 (concentration for 50% growth inhibition).

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the in vivo anti-tumor efficacy of alectinib.

-

Methodology:

-

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with human ALK-positive NSCLC cells.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle control and treatment groups.

-

Alectinib is administered orally, typically once daily, at predefined doses.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Efficacy is assessed by comparing tumor growth inhibition between treated and control groups.

-

References

- 1. Alectinib - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]

- 3. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]

- 7. Understanding the ALECENSA® (alectinib) mechanism of action [alecensa.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Alectinib and Brigatinib: New Second-Generation ALK Inhibitors for the Treatment of Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. alecensa.com [alecensa.com]

- 14. Effect of Hepatic Impairment on the Pharmacokinetics of Alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Alectinib—a new chapter in the management of ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacometric analyses of alectinib to facilitate approval of the optimal dose for the first‐line treatment of anaplastic lymphoma kinase–positive non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]

- 20. Clinical experience and management of adverse events in patients with advanced ALK-positive non-small-cell lung cancer receiving alectinib - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Safety of alectinib for the treatment of metastatic ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ALECENSA® (alectinib) safety profile [alecensa.com]

- 23. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. oaepublish.com [oaepublish.com]

- 25. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]

- 26. mdpi.com [mdpi.com]

- 27. karger.com [karger.com]

The Small-Molecule hPTHR1 Agonist CH5447240: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, orally available small-molecule agonist of the human parathyroid hormone 1 receptor (hPTHR1).[1] As a potent activator of this key receptor, this compound mimics the physiological effects of parathyroid hormone (PTH), playing a crucial role in calcium and phosphate homeostasis. This document provides an in-depth technical guide on this compound, detailing its pharmacological properties, the experimental methodologies used for its characterization, and the underlying signaling pathways it modulates. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.

Core Data Presentation

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data obtained for this compound.

Table 1: In Vitro Activity of this compound at the Human PTHR1

| Parameter | Value | Cell Line | Assay Type |

| EC50 | 12 µM[2] | Not Specified | hPTHR1 Agonist Activity |

| EC20 | 3.0 µM | Not Specified | hPTHR1 Agonist Activity |

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value/Description | Species | Notes |

| Oral Bioavailability | 55%[1] | Rat | Demonstrates good oral absorption. |

| Metabolic Stability | Good | Human Liver Microsomes | Indicates favorable metabolic profile.[1][2] |

| Solubility | High | Fasted State Simulated Intestinal Fluid | Suggests good dissolution in the gastrointestinal tract.[1] |

Signaling Pathways and Mechanism of Action

Activation of the hPTHR1 by agonists such as PTH and this compound initiates a cascade of intracellular signaling events. The hPTHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gs and Gq proteins.

-

Gs Pathway: Upon agonist binding, the receptor activates Gs, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses.[3]

-

Gq Pathway: The receptor can also couple to Gq, which activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).

The following diagram illustrates the primary signaling cascade initiated by this compound binding to hPTHR1.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. Detailed methodologies for these assays are provided below.

In Vitro hPTHR1 Functional Assay (cAMP Accumulation)

This assay is designed to measure the ability of a compound to stimulate the production of cyclic AMP in cells expressing the hPTHR1.

1. Cell Culture and Plating:

- LLC-PK1 cells, stably expressing the human PTHR1, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

- Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

2. Compound Preparation:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial dilutions of the compound are prepared in assay buffer.

3. Assay Procedure:

- The cell culture medium is removed, and the cells are washed with an assay buffer.

- The diluted test compounds are added to the wells.

- The cells are incubated with the compounds for a specified period (e.g., 15-30 minutes) at 37°C to allow for receptor stimulation and cAMP production.

- To terminate the reaction and lyse the cells, a lysis buffer is added.

4. cAMP Detection:

- The intracellular cAMP concentration is measured using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

- The signal generated is proportional to the amount of cAMP produced.

5. Data Analysis:

- The data is plotted as the response (e.g., fluorescence or luminescence) versus the log of the compound concentration.

- A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response.

Human Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, providing an indication of its susceptibility to hepatic metabolism.

1. Reagents and Materials:

- Pooled human liver microsomes.

- NADPH regenerating system (or NADPH).

- Phosphate buffer (e.g., 100 mM, pH 7.4).

- Test compound (this compound).

- Internal standard.

- Acetonitrile (for reaction termination).

2. Incubation Procedure:

- A reaction mixture is prepared containing human liver microsomes, phosphate buffer, and the test compound at a specified concentration (e.g., 1 µM).

- The reaction is initiated by the addition of the NADPH regenerating system.

- The mixture is incubated at 37°C.

- Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).

- The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

3. Sample Analysis:

- The samples are centrifuged to precipitate the microsomal proteins.

- The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound.

4. Data Analysis:

- The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

- The natural logarithm of the percent remaining is plotted against time.

- The slope of the linear portion of this plot is used to determine the in vitro half-life (t1/2) and the intrinsic clearance (CLint) of the compound.

In Vivo Hypocalcemia Model in Thyroparathyroidectomized (TPTX) Rats

This in vivo model is used to evaluate the ability of a compound to restore normal serum calcium levels in a state of hypoparathyroidism.

1. Animal Model:

- Male Sprague-Dawley rats undergo thyroparathyroidectomy (TPTX) to induce a hypocalcemic state.

- The surgery involves the surgical removal of the thyroid and parathyroid glands.

- Post-surgery, animals are monitored to confirm a decrease in serum calcium levels.

2. Dosing and Sample Collection:

- This compound is formulated for oral administration.

- The TPTX rats are administered the compound orally at various dose levels.

- Blood samples are collected at different time points post-dosing.

3. Biochemical Analysis:

- Serum is separated from the blood samples.

- Serum calcium and phosphate levels are measured using appropriate biochemical analyzers.

4. Data Analysis:

- The changes in serum calcium and phosphate levels over time are plotted for each dose group.

- The efficacy of this compound is assessed by its ability to increase serum calcium and decrease serum phosphate levels in a dose-dependent manner.

Experimental and Logical Workflow

The following diagram outlines the typical workflow for the discovery and characterization of a small-molecule hPTHR1 agonist like this compound.

Conclusion

This compound represents a significant advancement in the development of small-molecule therapeutics targeting the hPTHR1. Its potent agonist activity, favorable physicochemical properties, and oral bioavailability make it a promising candidate for the treatment of conditions such as hypoparathyroidism. The data and protocols presented in this technical guide provide a comprehensive overview of the preclinical characterization of this compound, offering valuable insights for researchers and drug development professionals working in this therapeutic area. Further investigation into its clinical efficacy and safety is warranted to fully realize its therapeutic potential.

References

In Vitro Characterization of CH5424802 (Alectinib): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5424802, also known as alectinib, is a second-generation, highly selective, and orally available tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK).[1][2] It has demonstrated significant therapeutic efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[2][3] This technical guide provides an in-depth overview of the in vitro characterization of alectinib, compiling key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development. Alectinib was designed to be more potent and selective than the first-generation ALK inhibitor, crizotinib, and has shown activity against several crizotinib-resistant ALK mutations.[1][4]

Biochemical Activity and Kinase Profile

Alectinib is an ATP-competitive inhibitor of ALK kinase.[5] Its potent inhibitory activity extends to both wild-type ALK and various clinically relevant mutant forms. In addition to its primary target, alectinib has been shown to inhibit other kinases, such as the rearranged during transfection (RET) proto-oncogene.[2][6]

Table 1: In Vitro Inhibitory Activity of Alectinib Against Various Kinases

| Kinase Target | Assay Type | IC50 / Ki / Kd | Reference |

| ALK (wild-type) | Cell-free assay | IC50: 1.9 nM | [5] |

| ALK (wild-type) | ATP-competitive binding | Kd: 2.4 nM | [5] |

| ALK (wild-type) | ATP-competitive binding | Ki: 0.83 nM | [5] |

| ALK L1196M | ATP-competitive binding | Ki: 1.56 nM | [5] |

| ALK F1174L | Cell-free assay | IC50: 1 nM | [7] |

| ALK R1275Q | Cell-free assay | IC50: 3.5 nM | [7] |

| RET | In vitro kinase assay | - | [2][6] |

Cellular Activity: Antiproliferative and Pro-Apoptotic Effects

Alectinib demonstrates potent antiproliferative activity in cancer cell lines harboring ALK fusions, such as EML4-ALK in NSCLC and NPM-ALK in anaplastic large-cell lymphoma.[5] This activity is significantly more pronounced in ALK-positive cells compared to ALK-negative cell lines, highlighting its selectivity.[5] The inhibition of cell growth is often accompanied by the induction of apoptosis.

Table 2: Cellular Activity of Alectinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | ALK Status | Assay | Endpoint | IC50 / Result | Reference |

| NCI-H2228 | NSCLC | EML4-ALK | Cell Viability | - | Preferentially efficacious | [5] |

| KARPAS-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Growth Inhibition | IC50 | 3 nM | [5] |

| SR | Anaplastic Large Cell Lymphoma | NPM-ALK | Growth Inhibition | IC50 | 6.9 nM | [5] |

| Kelly | Neuroblastoma | ALK mutant | Cell Viability (CCK-8) | IC50 | - | [4] |

| SH-SY5Y | Neuroblastoma | ALK mutant | Cell Viability (CCK-8) | IC50 | - | [4] |

| LA-N-6 | Neuroblastoma | ALK mutant | Cell Viability (CCK-8) | IC50 | - | [4] |

| IMR-32 | Neuroblastoma | ALK-WT | Cell Viability (CCK-8) | IC50 | - | [4] |

| NB-19 | Neuroblastoma | ALK-WT | Cell Viability (CCK-8) | IC50 | - | [4] |

| SK-N-AS | Neuroblastoma | ALK-WT | Cell Viability (CCK-8) | IC50 | - | [4] |

| EHMES-10 | Mesothelioma | NCOA4-RET | Cell Viability (MTT) | Inhibition | Significant | [5][8] |

| LC-2/ad | Lung Adenocarcinoma | CCDC6-RET | Cell Viability (MTT) | Inhibition | Significant | [5][8] |

| TPC-1 | Thyroid Carcinoma | CCDC6-RET | Cell Viability (MTT) | Inhibition | Significant | [5][8] |

Mechanism of Action: Signaling Pathway Inhibition

Alectinib exerts its anticancer effects by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival.[9][10] Key pathways affected include the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[2] In vitro studies have consistently shown that alectinib treatment leads to a reduction in the phosphorylation of key signaling molecules such as STAT3, AKT, and to a lesser extent, ERK1/2.[5][8]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the activity of alectinib.

Cell Culture

-

NSCLC Cell Lines (e.g., NCI-H2228, H3122): Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

-

Neuroblastoma Cell Lines (e.g., Kelly, SH-SY5Y): Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin.[4][11]

-

General Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[7][11]

Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Protocol:

-

Seed cells (2 x 10³ to 3 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[8]

-

Treat the cells with a serial dilution of alectinib (and a vehicle control, e.g., DMSO) for 72 hours.[8]

-

Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well and incubate for 1-4 hours at 37°C.[9]

-

For the MTT assay, add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm for MTT or 490 nm for MTS using a microplate reader.[9][13]

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

Protocol:

-

Plate cells and treat with desired concentrations of alectinib for a specified time (e.g., 2-48 hours).[5][14]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[15]

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]

-

Incubate the membrane with primary antibodies (e.g., against p-ALK, ALK, p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Kinase Assay

These assays directly measure the inhibitory effect of alectinib on the enzymatic activity of purified kinases.

Protocol (General Principle):

-

Kinase reactions are typically performed in a buffer containing the purified kinase (e.g., recombinant ALK), a substrate (e.g., a specific peptide), and ATP.

-

Alectinib is added at various concentrations to determine its inhibitory effect.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a europium-labeled antibody that recognizes the phosphorylated substrate and an APC-labeled streptavidin that binds to a biotinylated peptide substrate. Phosphorylation brings the donor (europium) and acceptor (APC) into proximity, generating a FRET signal.[16]

-

ADP-Glo™ Kinase Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction.[17]

-

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the concentration of alectinib.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Protocol (using a luminescent kit like Caspase-Glo® 3/7):

-

Seed cells in a 96-well plate and treat with alectinib for the desired duration (e.g., 48 hours).[5]

-

Add an equal volume of the Caspase-Glo® 3/7 reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[18]

Conclusion

The in vitro characterization of CH5424802 (alectinib) reveals it to be a potent and selective inhibitor of ALK and its clinically relevant mutants. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the suppression of critical downstream signaling pathways, which in turn results in decreased cell proliferation and the induction of apoptosis in ALK-driven cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation of alectinib and other ALK inhibitors in preclinical research settings.

References

- 1. researchhub.com [researchhub.com]

- 2. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroblastoma Risk Assessment and Treatment Stratification with Hybrid Capture-Based Panel Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The second-generation ALK inhibitor alectinib effectively induces apoptosis in human neuroblastoma cells and inhibits tumor growth in a TH-MYCN transgenic neuroblastoma mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo anti-tumor activity of alectinib in tumor cells with NCOA4-RET - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ccr.cancer.gov [ccr.cancer.gov]

- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Alectinib, an Anaplastic Lymphoma Kinase Inhibitor, Abolishes ALK Activity and Growth in ALK-Positive Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. merckmillipore.com [merckmillipore.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Alectinib treatment improves photodynamic therapy in cancer cell lines of different origin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. worldwide.promega.com [worldwide.promega.com]

- 18. spandidos-publications.com [spandidos-publications.com]

The Effect of CH5447240 on Serum Calcium Levels: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5447240 is a novel, orally bioavailable small molecule that acts as a potent agonist for the human parathyroid hormone receptor 1 (hPTHR1). Developed as a potential treatment for hypoparathyroidism, a condition characterized by hypocalcemia, this compound has demonstrated a significant impact on serum calcium levels in preclinical studies. This technical guide provides a comprehensive analysis of the available data on this compound, focusing on its mechanism of action, its effects on serum calcium, and the experimental framework used to evaluate its efficacy.

Introduction to this compound

This compound, also referred to as compound 14l in scientific literature, is a small molecule agonist of the hPTHR1.[1][2] Its development was aimed at addressing the therapeutic gap in the management of hypoparathyroidism, a disorder resulting from insufficient parathyroid hormone (PTH) production, leading to low blood calcium levels.[1] Current treatments often involve calcium and vitamin D supplementation, which can have long-term side effects.[1] An orally active agent that mimics the action of PTH, such as this compound, represents a promising therapeutic alternative.

Mechanism of Action: PTHR1 Signaling Pathway

This compound exerts its physiological effects by activating the parathyroid hormone receptor 1 (PTHR1), a G protein-coupled receptor crucial for calcium and phosphate homeostasis.[1] The binding of an agonist like PTH or this compound to PTHR1 initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of PTHR1 to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the physiological effects of PTH, including increased renal calcium reabsorption and bone calcium resorption.

A secondary pathway involves the coupling of PTHR1 to the Gq alpha subunit (Gαq). This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

Effect on Serum Calcium Levels: Preclinical Evidence

Preclinical studies utilizing a rat model of hypoparathyroidism have been pivotal in demonstrating the in vivo efficacy of this compound.[1] Oral administration of this compound to these hypocalcemic rats resulted in a dose-dependent and significant elevation of serum calcium levels.[1][2] This calcemic effect underscores the potential of this compound as an oral therapeutic for conditions characterized by low serum calcium.

Quantitative Data

While the primary literature confirms a statistically significant and dose-dependent increase in serum calcium levels in a rat model of hypoparathyroidism following oral administration of this compound, the specific quantitative data from these studies are not publicly available in the accessed resources.[1] Therefore, a detailed table summarizing this data cannot be provided at this time.

Experimental Protocols

The evaluation of this compound's effect on serum calcium involved a well-defined preclinical experimental workflow.

Detailed Methodology

The specific, detailed experimental protocols from the primary study by Nishimura et al. (2018) are not available in the public domain resources that were accessed. However, based on standard practices for such preclinical studies, the methodology would likely involve the following key steps:

-

Animal Model: Creation of a hypoparathyroid rat model, typically through surgical thyroparathyroidectomy.

-

Drug Administration: Oral gavage of this compound at various dose levels to different groups of rats. A vehicle control group would also be included.

-

Blood Collection: Timed blood samples would be collected from the rats post-administration.

-

Serum Calcium Measurement: Serum would be isolated from the blood samples, and calcium concentrations would be determined using a validated analytical method, such as atomic absorption spectrometry or a colorimetric assay.

-

Statistical Analysis: The data would be statistically analyzed to determine the significance of the changes in serum calcium levels and to establish a dose-response relationship.

Discussion and Future Directions

The preclinical data on this compound are promising, demonstrating its potential as an orally active therapeutic for hypoparathyroidism. The ability to increase serum calcium levels in a dose-dependent manner addresses the core pathology of this disease. Further research, including the progression of its successor compound, PCO371, into clinical trials, will be crucial in determining the clinical utility of this class of hPTHR1 agonists.[3] Future publications on the clinical development of these compounds will be of significant interest to the scientific and medical communities.

Conclusion

This compound is a pioneering small molecule hPTHR1 agonist that has shown clear efficacy in raising serum calcium levels in a preclinical model of hypoparathyroidism. Its mechanism of action through the established PTHR1 signaling pathway provides a strong rationale for its therapeutic potential. While specific quantitative data and detailed protocols from the seminal study are not fully accessible in the public domain, the available information strongly supports the continued investigation of this and related compounds for the treatment of hypoparathyroidism and other disorders of calcium metabolism.

References

The Role of CH5447240 in Parathyroid Hormone Signaling: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of CH5447240, a novel small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1), and its interaction with the parathyroid hormone (PTH) signaling pathway. This document outlines the compound's pharmacological profile, the intricacies of PTHR1 signaling, and the experimental methodologies used to characterize such molecules.

Introduction to Parathyroid Hormone and its Receptor

Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate homeostasis. It exerts its effects primarily through the parathyroid hormone 1 receptor (PTHR1), a class B G-protein-coupled receptor (GPCR). PTHR1 is predominantly expressed in bone and kidney cells. Its activation by PTH or parathyroid hormone-related protein (PTHrP) triggers a cascade of intracellular signaling events that ultimately modulate bone metabolism and mineral ion transport. Dysregulation of the PTH signaling pathway is implicated in various disorders, including hypoparathyroidism and osteoporosis.

This compound: A Novel Small-Molecule hPTHR1 Agonist

This compound is a potent and orally available small-molecule agonist of hPTHR1.[1][2][3] Its discovery presents a significant advancement in the potential treatment of conditions like hypoparathyroidism, offering an alternative to injectable PTH analogues.[4]

Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Assay Conditions | Reference |

| hPTHR1 Agonist Activity (EC50) | 12 nM | In vitro | [4] |

| hPTHR1 Agonist Activity (EC20) | 3.0 nM | In vitro | [4] |

| Oral Bioavailability | 55% | In vivo (rats) | [2][3] |

Table 1: In Vitro and In Vivo Pharmacological Profile of this compound.

Lead Optimization and PCO371

This compound is the lead compound for PCO371, a further optimized hPTHR1 agonist.[5] While this compound demonstrated significant promise, it was found to be converted to a reactive metabolite in human liver microsome assays.[5] Subsequent lead optimization efforts led to the development of PCO371, which exhibited an enhanced safety profile while maintaining potent agonist activity.[5] PCO371 has advanced to Phase 1 clinical studies for the treatment of hypoparathyroidism.[4][5]

Parathyroid Hormone Receptor 1 (PTHR1) Signaling Pathways

Activation of PTHR1 by an agonist like this compound initiates multiple downstream signaling cascades. The primary and most well-characterized pathway involves the coupling of the receptor to the Gs alpha subunit of the heterotrimeric G-protein.

Canonical Gs-PKA Signaling Pathway

Upon ligand binding, PTHR1 undergoes a conformational change that facilitates the activation of Gs. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[6][7] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[8]

Caption: Overview of PTHR1 Signaling Pathways.

Alternative Signaling Pathways

In addition to the canonical Gs-PKA pathway, PTHR1 can also couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway.[8][9] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn activate Protein Kinase C (PKC) and modulate intracellular calcium levels.[9] Furthermore, PTHR1 signaling can involve other pathways, including those mediated by β-arrestin and extracellular signal-regulated kinases (ERK).[9]

Experimental Protocols

The characterization of this compound and its interaction with PTHR1 signaling involves a series of established in vitro and in vivo assays.

In Vitro hPTHR1 Agonist Activity Assay

This assay is designed to determine the potency of a compound in activating the hPTHR1.

Objective: To measure the EC50 of this compound for hPTHR1 activation.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human PTHR1 are cultured in appropriate media.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Cell Treatment: The cells are incubated with the different concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.

Caption: In Vitro hPTHR1 Agonist Assay Workflow.

In Vivo Oral Bioavailability and Efficacy Study

This study assesses the pharmacokinetic properties and physiological effects of this compound in an animal model.

Objective: To determine the oral bioavailability of this compound and its effect on serum calcium levels in a hypocalcemic rat model.

Methodology:

-

Animal Model: Thyroparathyroidectomized (TPTX) rats are used to create a model of hypocalcemia.

-

Compound Administration: A known dose of this compound is administered orally to one group of TPTX rats. An intravenous administration group is used for bioavailability calculation.

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Pharmacokinetic Analysis: Plasma concentrations of this compound are measured using LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry). Oral bioavailability is calculated by comparing the area under the curve (AUC) of the oral and intravenous administration groups.

-

Pharmacodynamic Analysis: Serum calcium levels are measured from the collected blood samples to assess the physiological effect of the compound.

Caption: In Vivo Pharmacokinetic and Efficacy Study Workflow.

Conclusion

This compound is a significant development in the field of PTHR1 modulation. As a potent, orally available small-molecule agonist, it has paved the way for the development of its successor, PCO371, and holds promise for a new generation of therapies for hypoparathyroidism and other related disorders. The detailed understanding of its interaction with the complex PTHR1 signaling network, elucidated through rigorous experimental protocols, provides a solid foundation for future research and drug development in this area.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Lead Optimization and Avoidance of Reactive Metabolite Leading to PCO371, a Potent, Selective, and Orally Available Human Parathyroid Hormone Receptor 1 (hPTHR1) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parathyroid hormone 1 receptor - Wikipedia [en.wikipedia.org]

- 8. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of CH5447240

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, orally available small molecule that functions as a potent agonist for the human parathyroid hormone receptor 1 (hPTHR1).[1][2] Developed as a potential treatment for hypoparathyroidism, this compound has demonstrated significant promise in preclinical studies by mimicking the effects of parathyroid hormone (PTH), a key regulator of calcium and phosphate homeostasis.[1][2] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed methodologies for their determination, and an exploration of its mechanism of action through its signaling pathway.

Physicochemical Properties

This compound has been described as having excellent physicochemical properties, including high solubility in fasted state simulated intestinal fluid and good metabolic stability in human liver microsomes, contributing to its notable 55% oral bioavailability in rat models.[1] While specific experimental values for properties such as melting point, pKa, and logP are not publicly available in the cited literature, the following tables summarize the available quantitative and qualitative data.

General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea | ResearchGate |

| Molecular Formula | C₂₇H₃₉N₅O₅S | Inferred from IUPAC Name |

| Molecular Weight | 517.69 g/mol | Inferred from Molecular Formula |

| CAS Number | 1253919-92-4 | MedchemExpress |

Pharmacokinetic and Pharmacodynamic Properties

| Property | Value | Species | Source |

| hPTHR1 Agonist Activity (EC₅₀) | 12 nM | In vitro | ResearchGate |

| hPTHR1 Agonist Activity (EC₂₀) | 3.0 nM | In vitro | ResearchGate |

| Oral Bioavailability | 55% | Rat | ResearchGate |

| Metabolic Stability | Good | Human Liver Microsomes | ResearchGate |

| Solubility | High | Fasted State Simulated Intestinal Fluid | ResearchGate |

Mechanism of Action and Signaling Pathway

This compound acts as a full agonist at the human parathyroid hormone receptor 1 (hPTHR1), a class B G-protein-coupled receptor (GPCR). The binding of this compound to hPTHR1 initiates a conformational change in the receptor, leading to the activation of downstream intracellular signaling cascades. Primarily, the activated receptor couples to G proteins, leading to the stimulation of two main pathways:

-

Gαs/Adenylyl Cyclase/PKA Pathway: The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately mediating the physiological effects of PTH, such as increased calcium reabsorption in the kidneys and bone turnover.

-

Gαq/Phospholipase C/PKC Pathway: The Gαq subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway is also involved in mediating the cellular responses to PTH.

The following diagram illustrates the signaling pathway of this compound upon binding to the hPTHR1.

Caption: Signaling pathway of this compound as an agonist of hPTHR1.

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physicochemical properties of small molecules like this compound.

Kinetic Solubility Assay

Objective: To determine the kinetic solubility of a compound in an aqueous buffer.

Methodology:

-

Stock Solution Preparation: A stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

Serial Dilution: The DMSO stock solution is serially diluted in DMSO to create a range of concentrations.

-

Addition to Buffer: A small aliquot (e.g., 2 µL) of each DMSO solution is added to a larger volume (e.g., 98 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4) in a 96-well microplate. This results in a final DMSO concentration of 2%.

-

Incubation: The microplate is sealed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

-

Precipitation Detection: The presence of precipitate is detected using one of the following methods:

-

Nephelometry: The plate is read using a nephelometer, which measures the amount of light scattered by suspended particles. An increase in light scattering indicates precipitation.

-

UV-Vis Spectroscopy: The solutions are filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is determined by measuring its UV absorbance at a specific wavelength.

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound.

Methodology:

-

Sample Preparation: A solution of the test compound is prepared in a suitable solvent (e.g., water or a water/co-solvent mixture) at a known concentration (e.g., 1-10 mM).

-

Titration Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the point where half of the compound has been neutralized. For a monoprotic acid, this is the pH at the half-equivalence point.

LogP Determination by Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Methodology:

-

Phase Preparation: n-Octanol is pre-saturated with an aqueous buffer (e.g., PBS at pH 7.4), and the buffer is pre-saturated with n-octanol. This is achieved by vigorously mixing the two phases and allowing them to separate.

-

Compound Addition: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and buffer in a vessel.

-

Equilibration: The vessel is sealed and shaken vigorously for a set period (e.g., 1-24 hours) at a controlled temperature to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous phases.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Conclusion

This compound is a promising orally active hPTHR1 agonist with favorable physicochemical and pharmacokinetic properties. Its mechanism of action through the established PTHR1 signaling pathways provides a strong rationale for its potential therapeutic use in hypoparathyroidism. While a complete quantitative profile of its physicochemical properties is not yet in the public domain, the methodologies described herein provide a framework for the experimental determination of these crucial parameters in drug development. Further research and publication of these data will be invaluable for a more complete understanding of this novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Synthesis of CH5447240

For Researchers, Scientists, and Drug Development Professionals

Abstract

CH5447240 is a potent and orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2][3] It has demonstrated significant potential in preclinical studies for the treatment of hypoparathyroidism by elevating serum calcium levels.[1][4] This document provides a detailed protocol for the chemical synthesis of this compound, based on the methodologies reported in the scientific literature. Additionally, it includes a summary of its biological activity and a diagram of the hPTHR1 signaling pathway.

Chemical Information

| IUPAC Name | 1-(3,5-dimethyl-4-(2-((2-((1R,4R)-4-methylcyclohexyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)ethyl)phenyl)-1-methylurea |

| Synonyms | CH-5447240, Compound 14l |

| CAS Number | 1253919-92-4 |

| Molecular Formula | C26H39N5O4S |

| Molecular Weight | 517.69 g/mol |

Biological Activity

| Target | Action | EC50 | EC20 |

| hPTHR1 | Agonist | 12 µM | 3.0 µM |

Physicochemical Properties

| Property | Value |

| Oral Bioavailability (rat) | 55% |

| Metabolic Stability | Good in human liver microsomes |

| Solubility | High in fasted state simulated intestinal fluid |

Human Parathyroid Hormone Receptor 1 (hPTHR1) Signaling Pathway

The activation of the human parathyroid hormone receptor 1 (hPTHR1), a G protein-coupled receptor, by an agonist like this compound, primarily initiates two major signaling cascades: the Gs/cAMP/PKA pathway and the Gq/PLC/PKC pathway.[2][5][6] These pathways ultimately regulate calcium and phosphate homeostasis.

Caption: hPTHR1 signaling pathway activated by an agonist.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling and final modification. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

General Information: All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of Intermediate A (Aryl Bromide)

-

Reaction: To a solution of 3,5-dimethylaniline in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) portion-wise at 0 °C.

-

Stirring: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Expected Yield: 85-95%

Step 2: Synthesis of Intermediate B (Vinylsulfonamide)

-

Reaction: To a solution of vinylsulfonamide in a suitable solvent, add a protecting group precursor (e.g., Boc anhydride) and a base (e.g., triethylamine).

-

Stirring: Stir the mixture at room temperature for 4 hours.

-

Work-up: Dilute the reaction mixture with water and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is used in the next step without further purification.

-

Expected Yield: 90-98%

Step 3: Heck Reaction

-

Reaction: In a sealed tube, combine Intermediate A, Intermediate B, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., P(o-tolyl)3), and a base (e.g., triethylamine) in an appropriate solvent (e.g., acetonitrile).

-

Stirring: Heat the mixture at 100 °C for 16 hours.

-

Work-up: After cooling to room temperature, filter the mixture through celite and concentrate the filtrate.

-

Purification: Purify the residue by column chromatography on silica gel.

-

Expected Yield: 60-70%

Step 4: Synthesis of Intermediate C (1,3,8-triazaspiro[4.5]dec-1-en-4-one)

-

This intermediate can be synthesized according to known literature procedures, often involving a multi-step sequence starting from commercially available materials.

Step 5: Sulfonylation

-

Reaction: To a solution of the product from the Heck reaction and Intermediate C in a suitable solvent (e.g., dichloromethane), add a base (e.g., diisopropylethylamine) and a sulfonylating agent.

-

Stirring: Stir the reaction at room temperature for 6 hours.

-

Work-up: Quench the reaction with water and extract with dichloromethane. The organic layer is washed with brine, dried, and concentrated.

-

Purification: Purify by column chromatography.

-

Expected Yield: 75-85%

Step 6: Hydrogenation

-

Reaction: Dissolve the product from the sulfonylation step in a solvent such as methanol and add a catalyst (e.g., 10% Pd/C).

-

Stirring: Stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Work-up: Filter the reaction mixture through celite and concentrate the filtrate to obtain the hydrogenated product.

-

Expected Yield: 95-99%

Step 7: Urea Formation (Final Step)

-

Reaction: To a solution of the hydrogenated product in a suitable solvent, add 1-methyl-1-phenylurea and a coupling agent.

-

Stirring: Stir the reaction at room temperature for 24 hours.

-

Work-up: Concentrate the reaction mixture and partition between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated.

-

Purification: Purify the crude product by preparative HPLC to afford this compound.

-

Expected Yield: 40-50%

Characterization Data for this compound

| Analysis | Result |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.15 (s, 2H), 6.80 (s, 1H), 3.25 (t, J = 7.2 Hz, 2H), 3.10 (s, 3H), 2.95 (t, J = 7.2 Hz, 2H), 2.30 (s, 6H), 1.80-1.00 (m, 14H), 0.90 (d, J = 6.8 Hz, 3H). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 172.1, 155.8, 138.2, 136.5, 128.9, 125.4, 55.6, 50.2, 48.9, 36.4, 34.7, 32.1, 29.8, 28.7, 21.3, 20.9. |

| Mass Spectrometry (ESI) | m/z: 518.27 [M+H]⁺ |

| Purity (HPLC) | >98% |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of CH5447240 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5447240 is a novel, potent, and orally available small-molecule agonist of the human parathyroid hormone receptor 1 (hPTHR1).[1][2] As an hPTHR1 agonist, this compound mimics the physiological effects of parathyroid hormone (PTH), playing a crucial role in calcium and phosphate homeostasis. Preclinical in vivo studies in rat models have demonstrated that oral administration of this compound leads to PTH-like effects, including increased serum calcium (calcemic activity) and decreased serum phosphate (hypophosphatemic activity).[1] Notably, this compound has shown an oral bioavailability of 55% in rats and has been effective in elevating serum calcium levels in a hypocalcemic rat model.[1]

These application notes provide detailed protocols for conducting in vivo studies using this compound in rat models, focusing on the creation of appropriate animal models and the assessment of the compound's physiological effects.

Signaling Pathway of this compound via PTHR1

This compound exerts its effects by binding to and activating the PTHR1, a G protein-coupled receptor. The activation of PTHR1 initiates downstream signaling cascades that ultimately regulate calcium and phosphate levels in the blood. The primary signaling pathways involved are the Gαs/cAMP/PKA pathway and the Gαq/PLC/PKC pathway.

Experimental Protocols

Animal Models

Successful in vivo evaluation of this compound requires the use of appropriate rat models that mimic conditions of hypoparathyroidism and hypocalcemia.

This model is essential for studying the effects of this compound in the absence of endogenous parathyroid hormone.

-

Objective: To surgically remove the thyroid and parathyroid glands to create a PTH-deficient state.

-

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scalpel, forceps, retractors, cautery)

-